molecular formula C13H16BBrN2O2 B8208195 2-Bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-b]pyridine

2-Bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-b]pyridine

Cat. No.: B8208195
M. Wt: 323.00 g/mol
InChI Key: FPUKUZOCKHEYII-UHFFFAOYSA-N
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Description

2-Bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a bromine atom and a boronic ester group attached to a pyrrolopyridine core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 2-Bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-b]pyridine typically involves multiple stepsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

2-Bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its ability to participate in coupling reactions The boronic ester group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic moleculesThese properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-Bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-b]pyridine lies in its specific substitution pattern and the presence of both bromine and boronic ester groups, which provide a versatile platform for further chemical modifications.

Properties

IUPAC Name

6-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-8-5-6-10(15)17-11(8)16-9/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUKUZOCKHEYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)N=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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